N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of atoms and the types of bonds present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point of a compound can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule .Scientific Research Applications
Anticancer Potential
Compounds featuring the thiadiazole moiety, such as the one , have been studied for their potential anticancer properties. A study highlighted the pharmacophore hybridization approach for designing drug-like small molecules with anticancer capabilities. The research involved synthesizing a non-condensed pyrazoline-bearing hybrid molecule, integrating 1,3,4-thiadiazole and dichloroacetic acid moieties. The anticancer activity was tested in vitro, showcasing promising results (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial and Antitubercular Activity
A noteworthy application of thiadiazole derivatives includes their antimicrobial and antitubercular activities. Research on 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles revealed their significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds demonstrated selective antimycobacterial effects with low in vitro toxicity, highlighting their potential as antitubercular agents (Karabanovich et al., 2016).
Antiprotozoal Applications
Dipeptide-sulfonamides were developed as new antiprotozoal agents targeting diseases like trypanosomiasis and malaria. The synthesis of novel p-nitrobenzenesulphonamide derivatives incorporating a dipeptide moiety showed significant antimalarial and antitrypanosomal activities, providing a foundation for further research into these compounds as drug candidates for addressing protozoan infections (Ekoh et al., 2021).
Antioxidant and Antimicrobial Effects
The versatility of thiadiazole derivatives extends to their antioxidant and antimicrobial properties. For instance, a study synthesized and evaluated 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives for their biological activity, discovering compounds with marked antidepressant and anxiolytic properties. Additionally, some derivatives demonstrated effective antibacterial and antifungal activities, suggesting their broad-spectrum potential in treating various conditions (Clerici et al., 2001).
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-4-5-13(21)18-15-19-20-16(25-15)24-10-14(22)17-11-6-8-12(23-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLFKJAVOCJKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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